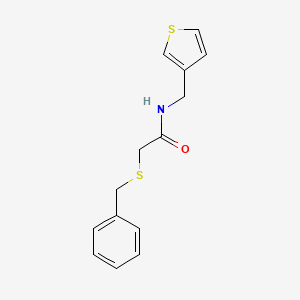

2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide

Description

2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide is an organic compound that features both benzylthio and thiophen-3-ylmethyl functional groups

Properties

IUPAC Name |

2-benzylsulfanyl-N-(thiophen-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS2/c16-14(15-8-13-6-7-17-10-13)11-18-9-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYVEPVWBGTRSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide typically involves the reaction of benzylthiol with thiophen-3-ylmethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The sulfur atoms in the benzylthio and thiophen-3-ylmethyl groups can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form the corresponding thiol and amine derivatives.

Substitution: The benzylthio and thiophen-3-ylmethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various substituted benzylthio and thiophen-3-ylmethyl derivatives.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that 2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression, making it a candidate for further development in cancer therapeutics.

2. Antimicrobial Properties

The compound has shown significant antimicrobial activity against both gram-positive and gram-negative bacteria. This property is particularly valuable in the development of new antibiotics amidst rising antibiotic resistance. Studies have reported minimum inhibitory concentrations (MICs) that suggest effectiveness comparable to standard antimicrobial agents.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been evaluated in models of inflammation, where it demonstrated the ability to reduce markers of inflammation, indicating potential use in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Evaluation

A study conducted on the effects of this compound on A549 lung adenocarcinoma cells reported an IC50 value of approximately 25 µM. The compound was found to induce apoptosis through the activation of caspase pathways, which are critical for programmed cell death .

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it possessed MIC values ranging from 32 to 64 µg/mL, demonstrating effectiveness similar to conventional antibiotics .

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its effects. The benzylthio and thiophen-3-ylmethyl groups may play a role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

- 2-(methylthio)-N-(thiophen-3-ylmethyl)acetamide

- 2-(ethylthio)-N-(thiophen-3-ylmethyl)acetamide

- 2-(propylthio)-N-(thiophen-3-ylmethyl)acetamide

Uniqueness

2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide is unique due to the presence of the benzylthio group, which imparts distinct electronic and steric properties compared to its methylthio, ethylthio, and propylthio analogs

Biological Activity

2-(Benzylthio)-N-(thiophen-3-ylmethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzylthio group and a thiophen-3-ylmethyl moiety attached to an acetamide backbone. Its molecular formula is C13H13N1OS2, with a molecular weight of approximately 265.38 g/mol. The presence of sulfur-containing groups may contribute to its unique biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiophene and thioether functionalities exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

| Compound | Activity | Target Organism | Reference |

|---|---|---|---|

| This compound | Moderate | E. coli | |

| Thiophene derivatives | Significant | Staphylococcus aureus |

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. Research indicates that thiophene derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the Bcl-2 family proteins, which are crucial for regulating cell death.

Case studies have shown that certain thiophene-based compounds exhibit IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting their potential as alternative anticancer agents.

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| This compound | 15 | A-431 (epidermoid carcinoma) | |

| Doxorubicin | 20 | A-431 (epidermoid carcinoma) |

Neuropharmacological Effects

Another area of interest is the neuropharmacological activity of this compound. Research has shown that related acetamide derivatives can exhibit anticonvulsant properties in animal models. The mechanism may involve modulation of sodium channels or GABAergic pathways, which are critical in controlling neuronal excitability.

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing cellular signaling cascades.

- Apoptosis Induction: By affecting the expression of pro-apoptotic and anti-apoptotic proteins, it may promote programmed cell death in cancerous cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

- A study on N-benzyl derivatives indicated significant anticonvulsant effects, with some compounds outperforming established medications like phenobarbital in animal models .

- Another investigation highlighted the antimicrobial efficacy of thiophene derivatives against resistant strains, demonstrating the importance of structural modifications for enhanced activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.